molecular formula C16H22N2O4S B2596204 Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone CAS No. 2411319-25-8

Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B2596204
CAS No.: 2411319-25-8
M. Wt: 338.42
InChI Key: UPDHOJVMMJEZRT-UHFFFAOYSA-N
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Description

The compound appears to contain an oxirane (or epoxy) group, a piperazine ring, a sulfonyl group, and a methanone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxirane ring, the construction of the piperazine ring, and the introduction of the sulfonyl and methanone groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxirane group would consist of a three-membered ring containing two carbon atoms and one oxygen atom. The piperazine ring would be a six-membered ring containing four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxirane group is known to be reactive due to the strain in the three-membered ring. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound were used as a drug, its mechanism of action could involve interactions with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The potential future directions for research on this compound could include exploring its possible applications, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-12(2)13-3-5-14(6-4-13)23(20,21)18-9-7-17(8-10-18)16(19)15-11-22-15/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDHOJVMMJEZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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